molecular formula C23H32Cl2N2O2 B2733681 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride CAS No. 1216651-02-3

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2733681
CAS No.: 1216651-02-3
M. Wt: 439.42
InChI Key: WPMGPMYDHPQULD-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a synthetic arylpiperazine derivative with a complex pharmacophore. Its structure comprises:

  • A piperazine core substituted at the 1-position with a 5-chloro-2-methylphenyl group, enhancing receptor-binding specificity.
  • A propan-2-ol backbone linked to a 4-isopropylphenoxy group, contributing to lipophilicity and membrane permeability.
  • A hydrochloride salt formulation, improving solubility and bioavailability for pharmaceutical applications .

This compound is hypothesized to target serotonin (5-HT) or adrenergic receptors due to structural similarities with known ligands.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.ClH/c1-17(2)19-5-8-22(9-6-19)28-16-21(27)15-25-10-12-26(13-11-25)23-14-20(24)7-4-18(23)3;/h4-9,14,17,21,27H,10-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMGPMYDHPQULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride is a piperazine derivative with potential applications in medicinal chemistry, particularly concerning neurological and psychiatric disorders. This compound is characterized by its complex structure, which includes a piperazine ring and various substituents that enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H28ClN3O2•HCl, with a molar mass of approximately 367.91 g/mol. The structural features include:

  • Piperazine ring : A common motif in many pharmaceuticals.
  • Chloro and isopropyl groups : These enhance lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions can modulate neurotransmitter levels, which is crucial for therapeutic effects on mood disorders and anxiety.

Table 1: Interaction with Neurotransmitter Receptors

Receptor TypeAffinity (Ki)Effect
Serotonin 5-HT1AModerateAnxiolytic effects
Dopamine D2HighAntipsychotic effects

Biological Activity Studies

Research has shown that compounds similar to this compound exhibit significant pharmacological activities.

Case Study: Antidepressant Effects

A study evaluated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors in rodents, correlating with increased serotonin levels in the brain.

Pharmacological Profile

The compound's pharmacological profile suggests potential applications in treating various conditions:

  • Anxiety Disorders : By modulating serotonin levels.
  • Schizophrenia : Through dopamine receptor antagonism.

Table 2: Summary of Pharmacological Effects

ConditionMechanismPotential Outcome
AnxietySerotonin modulationReduced anxiety symptoms
SchizophreniaDopamine antagonismReduced psychotic symptoms

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Refluxing in organic solvents (e.g., ethanol).
  • Purification techniques such as recrystallization or chromatography.

Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

Compound A : (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol
  • Key Differences: Cyclohexenol backbone replaces the propan-2-ol chain, introducing conformational rigidity. 4-Isopropylbenzyl substituent on piperazine vs. the 5-chloro-2-methylphenyl group in the target compound.
  • Implications: Lower predicted solubility due to non-polar cyclohexenol structure. Limited evidence of receptor subtype selectivity compared to the target compound .
Compound B : 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol Hydrochloride
  • Key Differences: 4-Chlorophenoxy group replaces 4-isopropylphenoxy, reducing steric hindrance. 4-Methoxyphenyl substituent on piperazine instead of 5-chloro-2-methylphenyl, altering electronic properties.
  • Reduced lipophilicity compared to the isopropyl-substituted target compound .
Compound C : 1-[4-[2-(2-Methylpropoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol Hydrochloride
  • Key Differences: 2-Methylpropoxy phenyl substituent on piperazine introduces branched alkoxy functionality. 4-Methylthiazolyloxy group replaces 4-isopropylphenoxy, increasing heteroaromatic character.
  • Implications :
    • Thiazole moiety may enhance interactions with histamine or dopamine receptors.
    • Higher metabolic stability due to thiazole’s resistance to oxidation .

Pharmacokinetic and Pharmacodynamic Trends

Feature Target Compound Compound B Compound C
LogP (Predicted) 3.8 (high lipophilicity) 2.9 3.2
Solubility (mg/mL) 12.5 (HCl salt) 8.7 (HCl salt) 9.4 (HCl salt)
Receptor Affinity 5-HT₂A (Ki = 15 nM)* 5-HT₁A (Ki = 8 nM)* D₂ (Ki = 22 nM)*
Metabolic Stability Moderate (CYP3A4 substrate) Low (CYP2D6 substrate) High

*Predicted values based on structural analogs; experimental validation required.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR): Chlorine and methyl groups on the phenyl ring (target compound) enhance receptor-binding duration compared to methoxy or thiazole substituents . Isopropylphenoxy groups improve blood-brain barrier penetration relative to smaller alkoxy chains .
  • Synthesis Challenges :
    • The target compound’s multi-step synthesis (e.g., SN2 reactions for ether linkages) yields ~40% purity without advanced purification techniques .
  • Contradictions :
    • and suggest divergent receptor targets (5-HT vs. D₂) for structurally similar compounds, highlighting the need for target-specific assays.

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